Amarogentin
Overview
Description
Amarogentin is a chemical compound found in gentian (Gentiana lutea) or in Swertia chirata . It is one of the most bitter natural compounds known and is used as a scientific basis for measuring bitterness .
Synthesis Analysis
Amarogentin exhibits nerve growth factor (NGF)-mimicking and NGF-enhancing activities in PC12 cells and in primary cortical neuron cells . It has been found to show the remarkable induction of phosphorylation of the insulin receptor (INSR) and protein kinase B (AKT) .Molecular Structure Analysis
The molecular formula of Amarogentin is C29H30O13 . Its average mass is 586.541 Da and its monoisotopic mass is 586.168640 Da .Chemical Reactions Analysis
Amarogentin has been found to activate the bitter taste receptor TAS2R50 in humans . It also exhibits nerve growth factor (NGF)-mimicking and NGF-enhancing activities in PC12 cells and in primary cortical neuron cells .Physical And Chemical Properties Analysis
Amarogentin has a density of 1.6±0.1 g/cm3 . Its boiling point is 928.5±65.0 °C at 760 mmHg . The molar refractivity is 141.5±0.4 cm3 .Scientific Research Applications
Anticancer Properties
Amarogentin has shown potential in cancer therapy. Studies reveal its role in preventing liver carcinogenesis by inducing apoptosis and cell cycle arrest. It acts by modulating the G1/S checkpoint and affects various cellular mechanisms including p53, cyclinD1, and others (Pal et al., 2012). Another study suggests amarogentin's efficacy in inhibiting liver cancer cell angiogenesis after insufficient radiofrequency ablation by impacting stemness and the p53-dependent VEGFA/Dll4/Notch1 pathway (Yongchuan Zhang et al., 2020). Amarogentin also demonstrates activity in inhibiting the growth of human gastric cancer cells and xenograft mice models, mediated through apoptosis induction, G2/M cell cycle arrest, and downregulation of PI3K/Akt/m-TOR signaling pathways (Zhao et al., 2016).
Hepatoprotective Effects
Amarogentin has hepatoprotective effects, particularly in combating liver fibrosis. It demonstrates protective effects against carbon tetrachloride-induced liver fibrosis in mice, possibly due to its antioxidative properties and the suppression of the mitogen-activated protein kinase signaling pathway (Zhang et al., 2017). Another study using metabonomics technology identified the hepatoprotective mechanism of amarogentin, which might be related to pathways of amino acids and fatty acid metabolism (Zhang et al., 2018).
Antidiabetic Activity
Amarogentin exhibits antidiabetic properties. It attenuates hyperglycemia in type 1 diabetic rats and improves insulin sensitivity in type 2 diabetic rats. Its mechanism involves altering the expression of glucose transporter 4 (GLUT4) and phosphoenolpyruvate carboxykinase (PEPCK) in skeletal muscle and liver (Niu et al., 2016).
Neuroprotect
ive and Antiaging EffectsAmarogentin has shown potential in neuroprotection and antiaging. It enhances nerve growth factor (NGF)-mimicking and NGF-enhancing activities in PC12 cells and primary cortical neuron cells. The mechanism involves the induction of phosphorylation of the insulin receptor and downstream signaling pathways, suggesting its potential for treating neurodegenerative diseases (Cheng et al., 2021). Furthermore, amarogentin extends the replicative lifespan of yeast, potentially through antioxidative stress mechanisms, and could be a candidate molecule for antiaging therapies (Disasa et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O13/c1-2-16-17-6-7-38-26(36)19(17)12-39-28(16)42-29-25(24(35)23(34)21(11-30)40-29)41-27(37)22-18(9-15(32)10-20(22)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,16-17,21,23-25,28-35H,1,6-7,11H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVHQOUSDWAPQ-WTONXPSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029787 | |
Record name | Amarogentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amarogentin | |
CAS RN |
21018-84-8 | |
Record name | Amarogentin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21018-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amarogentin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amarogentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501029787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMAROGENTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L82GT5I0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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